molecular formula C15H14BrClN2O4S B2456911 N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide CAS No. 2094239-86-6

N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide

Cat. No. B2456911
CAS RN: 2094239-86-6
M. Wt: 433.7
InChI Key: YSKPQXADMWRJIP-UHFFFAOYSA-N
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Description

N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide, also known as BAY 73-6691, is a chemical compound that has been used in scientific research for its potential therapeutic applications.

Mechanism of Action

N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide 73-6691 exerts its therapeutic effects by inhibiting the activity of the enzyme soluble guanylate cyclase (sGC), which is involved in the regulation of various physiological processes, including vasodilation, platelet aggregation, and inflammation. By inhibiting sGC, N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide 73-6691 reduces the production of cyclic guanosine monophosphate (cGMP), which is a key mediator of these processes.
Biochemical and Physiological Effects:
N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide 73-6691 has been shown to have various biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, inhibiting platelet aggregation, and inducing apoptosis in cancer cells. Additionally, N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide 73-6691 has been found to improve cardiac function and reduce myocardial ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide 73-6691 in lab experiments is its specificity for sGC, which allows for targeted inhibition of this enzyme. Additionally, N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide 73-6691 has been shown to have low toxicity in animal studies. However, one of the limitations of using N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide 73-6691 is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide 73-6691. One potential area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential therapeutic applications of N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide 73-6691 in other fields, such as neurodegenerative diseases and metabolic disorders. Furthermore, the development of new formulations or delivery methods for N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide 73-6691 could improve its bioavailability and expand its potential uses in clinical settings.

Synthesis Methods

N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide 73-6691 is synthesized through a multistep process that involves the reaction of 5-bromo-6-chloropyridin-3-amine with 2-ethylphenol to form 5-bromo-6-chloro-3-(2-ethylphenoxy)pyridine. This intermediate is then reacted with chlorosulfonic acid to form N-(5-bromo-6-chloropyridin-3-yl)sulfonyl-2-(2-ethylphenoxy)acetamide, which is subsequently purified to obtain N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide 73-6691.

Scientific Research Applications

N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide 73-6691 has been extensively studied for its potential therapeutic applications in various fields of research, including cardiovascular diseases, cancer, and inflammation. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the activation of NF-κB signaling pathway. Additionally, N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide 73-6691 has been found to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury and improving cardiac function. Furthermore, N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide 73-6691 has shown promising results in inhibiting the proliferation of cancer cells, such as prostate cancer and breast cancer cells, and inducing apoptosis.

properties

IUPAC Name

N-(5-bromo-6-chloropyridin-3-yl)sulfonyl-2-(2-ethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O4S/c1-2-10-5-3-4-6-13(10)23-9-14(20)19-24(21,22)11-7-12(16)15(17)18-8-11/h3-8H,2,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKPQXADMWRJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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